REACTION_CXSMILES
|
C(OC([C:8]1[S:12][C:11]2[CH:13]=[C:14]([OH:18])[C:15]([OH:17])=[CH:16][C:10]=2[C:9]=1[OH:19])=O)CCC.[OH-].[Na+]>>[OH:19][C:9]1[C:10]2[CH:16]=[C:15]([OH:17])[C:14]([OH:18])=[CH:13][C:11]=2[S:12][CH:8]=1 |f:1.2|
|
Name
|
XIV
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=O)C1=C(C2=C(S1)C=C(C(=C2)O)O)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3.5 h in 300 ml
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
degassed water
|
Type
|
CUSTOM
|
Details
|
The compound XV precipitating
|
Type
|
TEMPERATURE
|
Details
|
on cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
WASH
|
Details
|
washed with a little diethylether
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C2=C(SC1)C=C(C(=C2)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.6 mmol | |
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |